2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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Overview
Description
2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions . The reaction proceeds through a cyclization process, forming the quinazoline ring system. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-6-carboxylic acid derivatives, while reduction can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid: This compound lacks the ethyl group at the 2-position, which may affect its biological activity and chemical reactivity.
Quinazoline-6-carboxylic acid: This compound has a fully aromatic quinazoline ring, which can lead to different chemical properties and biological activities compared to the tetrahydro derivative.
Uniqueness
2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of the ethyl group at the 2-position and the partially saturated quinazoline ring. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-10-12-6-8-5-7(11(14)15)3-4-9(8)13-10/h6-7H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFOTPRCCPZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CC(CCC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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